molecular formula C9H18N2O3 B2405791 methyl N-[(3-methylbutyl)carbamoyl]glycinate CAS No. 1429903-44-5

methyl N-[(3-methylbutyl)carbamoyl]glycinate

Cat. No. B2405791
M. Wt: 202.254
InChI Key: LGAPGBUVQGVCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(3-methylbutyl)carbamoyl]glycinate is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.254 .


Physical And Chemical Properties Analysis

The physical and chemical properties of methyl N-[(3-methylbutyl)carbamoyl]glycinate, such as its melting point, boiling point, solubility, etc., are not provided in the available sources .

Scientific Research Applications

Cellular Metabolism and Cytoprotection

Methyl N-[(3-methylbutyl)carbamoyl]glycinate (hereafter referred to by its function rather than its chemical name for simplicity) is known to play a multifaceted role in cellular metabolism. Traditionally recognized as an osmolyte in plants and bacteria, and as a methyl donor in human homocysteine metabolism, recent studies have uncovered its broader biological significance. It stabilizes proteins, thereby functioning as an osmoprotector and a chemical chaperone. This compound is involved in regulating enzymes linked to the homocysteine/methionine cycle, and the metabolism of sucrose, glucose, fructose, and glycogen. It's implicated in modulating stress responses triggered by ethanol abuse, influencing enzymes pertinent to lipogenesis and fatty acid oxidation. It also interacts with transcription factors like PPARα, NF-κB, FOX1, ChREBP, and SREBP1, influencing protein synthesis. Its regulatory role extends to enzyme activity modulation, gene expression through promoter methylation, and potentially influencing methylation status through its interaction with methyl transferases and DNA methyl transferases (Figueroa-Soto & Valenzuela-Soto, 2018).

Modulating Neurotransmission and Cognitive Functions

The compound has been noted for its influence on cognitive functions and neurotransmission. GLYX-13, an analogue, acts as a functional partial agonist at the N-methyl-D-aspartate receptor (NMDAR) glycine-site, showing promise in enhancing cognition and exerting rapid antidepressant effects without the psychotomimetic side effects typically associated with NMDAR antagonists. It modulates NMDAR-mediated synaptic plasticity, particularly in the frontal cortex, which is crucial for its antidepressant effects. This provides insights into the glutamatergic system's role in depression and opens new avenues for therapeutic interventions (Moskal et al., 2014).

Environmental Implications and Stress Response in Organisms

Methyl N-[(3-methylbutyl)carbamoyl]glycinate impacts environmental stress responses in organisms, especially in plants. It, along with compounds like proline, accumulates in various plant species under stress conditions such as drought, salinity, and extreme temperatures. Although there's debate about their exact roles in plant osmotolerance, there's a consensus that they contribute positively to enzyme and membrane integrity and potentially facilitate osmotic adjustment in stressed plants. The review by Ashraf & Foolad (2007) further underscores the importance of this compound in mediating plant responses to abiotic stress, though the precise mechanisms and the most effective modes of application remain areas for further research (Ashraf & Foolad, 2007).

Future Directions

The future directions and potential applications of methyl N-[(3-methylbutyl)carbamoyl]glycinate are not mentioned in the available sources .

properties

IUPAC Name

methyl 2-(3-methylbutylcarbamoylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-7(2)4-5-10-9(13)11-6-8(12)14-3/h7H,4-6H2,1-3H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAPGBUVQGVCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[(3-methylbutyl)carbamoyl]glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.